molecular formula C17H13NO4 B3325015 Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate CAS No. 2036139-30-5

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Cat. No.: B3325015
CAS No.: 2036139-30-5
M. Wt: 295.29 g/mol
InChI Key: CTAXHFYBNNGHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate: is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a phenyl group, a hydroxyl group, and a carboxylate group attached to an indole ring, making it a versatile molecule for various applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as indole or its derivatives.

  • Reaction Steps: The compound can be synthesized through a series of reactions including alkylation, hydroxylation, and esterification.

  • Conditions: Reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove impurities.

  • Scaling Up: The production process is scaled up to meet commercial demands while maintaining the integrity of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different substituents on the indole ring.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

  • Indole-3-carboxylic Acid: A simpler indole derivative without the hydroxyl and phenyl groups.

  • Coumarin: Another heterocyclic compound with similar biological properties.

  • Phenylindole: A compound with a phenyl group attached to the indole ring.

Uniqueness: Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities.

This comprehensive overview highlights the importance and versatility of this compound in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-benzoyl-2-hydroxy-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-17(21)11-7-8-12-13(9-11)18-16(20)14(12)15(19)10-5-3-2-4-6-10/h2-9,18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAXHFYBNNGHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 2
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.